![molecular formula C7H16ClNO B13603183 [1-(Dimethylamino)cyclobutyl]methanolhydrochloride CAS No. 2792186-84-4](/img/structure/B13603183.png)
[1-(Dimethylamino)cyclobutyl]methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Dimethylamino)cyclobutyl]methanolhydrochloride: is a chemical compound with the molecular formula C₇H₁₅NO·HCl It is a derivative of cyclobutanemethanol, where the hydroxyl group is substituted with a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclobutyl]methanolhydrochloride typically involves the reaction of cyclobutanemethanol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: [1-(Dimethylamino)cyclobutyl]methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Dimethylamino)cyclobutyl]methanolhydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a reactant in various organic synthesis reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products .
Wirkmechanismus
The mechanism of action of [1-(Dimethylamino)cyclobutyl]methanolhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, leading to changes in their activity. The compound may also participate in signaling pathways, influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
[1-(Dimethylamino)methyl]cyclobutylmethanol: This compound has a similar structure but with a methyl group attached to the cyclobutyl ring.
Cyclobutanemethanol: The parent compound without the dimethylamino substitution.
Uniqueness: [1-(Dimethylamino)cyclobutyl]methanolhydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
2792186-84-4 |
|---|---|
Molekularformel |
C7H16ClNO |
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
[1-(dimethylamino)cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)7(6-9)4-3-5-7;/h9H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
AJCXEWDDXGXMTB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CCC1)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
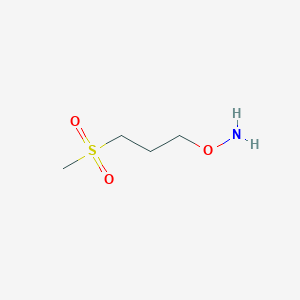
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
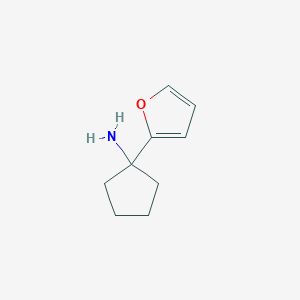
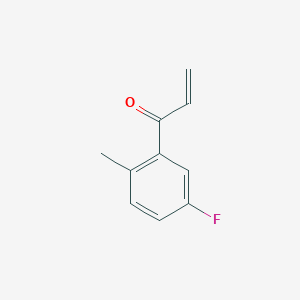
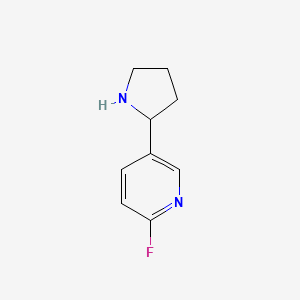
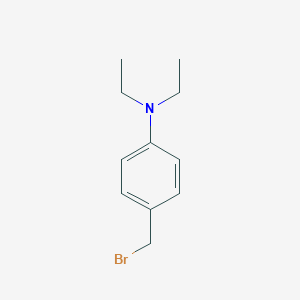
![[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine](/img/structure/B13603172.png)
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
